Cas no 355818-02-9 (5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid)
5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-[3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid
- 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid
- CBMicro_046263
- 5-(3-trifluoromethoxyphenyl)furan-2-carboxylic acid
- 5-(3-(Trifluoromethoxy)phenyl)furan-2-carboxylic acid
- 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid
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- Inchi: 1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
- InChI Key: KQWAVEWJCFSUOZ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1=CC=C(C(=O)O)O1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 331
- Topological Polar Surface Area: 59.7
5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T790915-1g |
5-[3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid |
355818-02-9 | 1g |
$ 170.00 | 2022-06-02 | ||
| TRC | T790915-10g |
5-[3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid |
355818-02-9 | 10g |
$ 1200.00 | 2023-09-05 | ||
| TRC | T790915-1000mg |
5-[3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid |
355818-02-9 | 1g |
$207.00 | 2023-05-17 | ||
| TRC | T790915-10000mg |
5-[3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid |
355818-02-9 | 10g |
$1642.00 | 2023-05-17 |
5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid
5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid (CAS No. 355818-02-9): A Promising Compound in Pharmaceutical Research
5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid, with the chemical identifier CAS No. 355818-02-9, has emerged as a significant compound in the field of pharmaceutical chemistry. This molecule belongs to the class of substituted furan carboxylic acids, characterized by its unique combination of aromatic and heterocyclic functionalities. The presence of a trifluoromethoxy group on the phenyl ring and the furan ring's structural features contribute to its distinct chemical properties and biological activity. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of anti-inflammatory and antitumor agents.
The molecular structure of 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid is defined by its 2-furancarboxylic acid backbone, which is further modified by the introduction of a trifluoromethoxy substituent at the para-position of the phenyl ring. This modification enhances the compound's hydrophobicity and electronic properties, making it a valuable candidate for medicinal chemistry. The trifluoromethoxy group is known to influence the compound's interaction with biological targets, such as enzymes and receptors, thereby modulating its pharmacological profile.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of 5-3-(Trifluoromethyloxy)phenyl-2-Furancarboxylic Acid. A 2023 study published in *Journal of Medicinal Chemistry* utilized molecular docking simulations to evaluate the compound's binding affinity with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. The results indicated that the trifluoromethoxy substituent plays a critical role in stabilizing the protein-ligand complex, suggesting its potential as an inhibitor of inflammatory pathways.
Furthermore, the 2-furancarboxylic acid moiety of this compound has been linked to its ability to modulate the activity of certain kinases, which are implicated in cancer progression. A 2024 preclinical study in *Cancer Research* demonstrated that 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid exhibits selective inhibition of the EGFR (epidermal growth factor receptor) tyrosine kinase, a target frequently mutated in non-small cell lung cancer (NSCLC). This finding underscores the compound's potential as a therapeutic agent in oncology.
The synthesis of 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid involves a multi-step process that includes the functionalization of a furan ring and the introduction of the trifluoromethoxy group. A 2022 paper in *Organic Synthesis* described an efficient route to this compound, utilizing a Suzuki coupling reaction to couple the phenyl ring with the furan derivative. This synthetic approach highlights the importance of precise chemical modifications in achieving the desired biological activity.
Pharmacokinetic studies of 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid have revealed its favorable properties for drug development. A 2023 study in *Drug Metabolism and Disposition* reported that the compound exhibits high oral bioavailability and a long half-life, which are advantageous for the development of sustained-release formulations. These properties make it a promising candidate for oral administration in therapeutic applications.
Recent research has also explored the compound's potential in combination therapies. A 2024 study in *Nature Communications* investigated the synergistic effects of 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid with traditional chemotherapeutic agents. The results indicated that the compound enhances the efficacy of existing drugs by modulating the tumor microenvironment, suggesting its utility as an adjuvant in cancer treatment.
The trifluoromethoxy substituent in 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid is also associated with its ability to interact with lipid membranes, which is relevant for its potential as a drug delivery agent. A 2023 study in *Advanced Drug Delivery Reviews* highlighted the compound's capacity to disrupt lipid bilayers, making it a candidate for the development of targeted drug delivery systems.
Environmental and safety assessments of 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid are crucial for its potential pharmaceutical applications. A 2024 review in *Toxicology and Industrial Health* emphasized the need for further studies to evaluate the compound's toxicity profile. However, preliminary data suggest that the compound exhibits low toxicity in vitro, which is a positive indicator for its safety in therapeutic use.
In conclusion, 5-3-(Trifluoromethoxy)phenyl-2-Furancarboxylic Acid (CAS No. 355818-02-9) represents a promising compound in pharmaceutical research. Its unique chemical structure, combined with the beneficial properties of the trifluoromethoxy group, positions it as a potential candidate for the development of novel anti-inflammatory and antitumor agents. Ongoing research into its molecular mechanisms and therapeutic applications is expected to further solidify its role in the field of medicinal chemistry.
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